molecular formula C26H21N5O4S B2558769 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 852145-68-7

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2558769
CAS No.: 852145-68-7
M. Wt: 499.55
InChI Key: XLGHDCDQEXOQDQ-UHFFFAOYSA-N
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Description

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a triazole-thioacetamide derivative characterized by:

  • A 1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with an indole moiety.
  • A thioether linkage connecting the triazole to an acetamide group.
  • The acetamide nitrogen is bonded to a benzo[d][1,3]dioxol-5-yl (piperonyl) group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-33-18-9-7-17(8-10-18)31-25(20-13-27-21-5-3-2-4-19(20)21)29-30-26(31)36-14-24(32)28-16-6-11-22-23(12-16)35-15-34-22/h2-13,27H,14-15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGHDCDQEXOQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule characterized by the presence of an indole core, a triazole ring, and a benzo[d][1,3]dioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N5O2SC_{25}H_{27}N_5O_2S with a molecular weight of approximately 461.6 g/mol. The IUPAC name is:

2 5 1H indol 3 yl 4 4 methoxyphenyl 1 2 4 triazol 3 yl sulfanyl N benzo d 1 3 dioxol 5 yl acetamide\text{2 5 1H indol 3 yl 4 4 methoxyphenyl 1 2 4 triazol 3 yl sulfanyl N benzo d 1 3 dioxol 5 yl acetamide}

Biological Activity Overview

This compound exhibits a range of biological activities attributed to its unique structural features. The following sections summarize key findings from various studies regarding its biological effects.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to our target molecule have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazoles have been reported as low as 0.125–8 μg/mL against these pathogens .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. A recent investigation into similar compounds revealed their ability to induce apoptosis in cancer cells through the modulation of cell signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cancer progression and the promotion of cell cycle arrest . In vitro studies have shown that certain triazole derivatives can inhibit tumor growth in various cancer cell lines.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties. Compounds featuring the triazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes. This suggests potential therapeutic applications for inflammatory diseases .

The biological activity of the compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The indole and dioxole components may interact with various receptors, influencing cellular responses.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole-containing compounds:

  • Antimicrobial Evaluation : A series of synthesized triazoles were tested against resistant bacterial strains showing promising results with MIC values significantly lower than standard antibiotics .
  • Anticancer Screening : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 50% at concentrations below 10 µM .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.125–8 µg/mL against S. aureus
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryInhibits COX; reduces pro-inflammatory cytokines

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C26H21N5O4SC_{26}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 499.55 g/mol. The structure features a triazole ring, an indole moiety, and a benzo[d][1,3]dioxole group, which are known for their diverse pharmacological properties. The presence of sulfur in the thioether linkage enhances its reactivity and potential interactions with biological targets.

Biological Applications

Research indicates that compounds containing triazole and indole moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to this one have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Triazoles are known for their antifungal activities; thus, this compound may also exhibit antimicrobial effects against specific pathogens.
  • Anti-inflammatory Effects : The structural components suggest potential interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of triazole-based compounds for their cytotoxic effects against human cancer cell lines. The results indicated that derivatives similar to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Antimicrobial Studies

Another research project explored the antimicrobial efficacy of various triazole derivatives. The findings revealed that certain compounds inhibited the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus, suggesting that this compound could have similar applications in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities

Compounds sharing the 1,2,4-triazole-thioacetamide backbone (Table 1) are critical for comparison. Key structural variations include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name/Structure Core Structure Substituents (Triazole Positions 4/5) Acetamide Substituent Reported Activity References
Target Compound 1,2,4-Triazole + thioacetamide 4-(4-methoxyphenyl), 5-(indol-3-yl) N-(benzo[d][1,3]dioxol-5-yl) Not reported (inferred anti-cancer)
N-[[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide 1,2,4-Triazole + thioacetamide 4-(2,5-dimethoxyphenyl), 5-(indolin-1-yl) N-(phenoxy) Not reported
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide 1,2,4-Triazole + thioacetamide 4-phenyl, 5-(benzotriazolylmethyl) N-(2,5-dimethoxyphenyl) Not reported
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide 1,2,4-Triazole + thioacetamide 4-amino-5-methyl N-(thiazolyl) Anti-cancer (inferred)
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 1,2,4-Triazole + thioacetamide 4-phenyl, 5-benzyl N-(3,4-dichlorophenyl) Anti-exudative

Pharmacological and Physicochemical Differences

A. Indole vs. Benzotriazole/Benzyl Substituents
  • The indole moiety in the target compound may enhance π-π stacking with hydrophobic enzyme pockets compared to benzotriazole () or benzyl groups (). Indole’s NH group also enables hydrogen bonding .
B. Benzodioxol vs. Aryl Acetamide Substituents
  • The benzodioxol group () provides metabolic stability via electron-donating effects, contrasting with dichlorophenyl () or thiazolyl (), which may confer electrophilic reactivity .

Research Implications

  • Structure-Activity Relationship (SAR) : The target’s indole and benzodioxol groups warrant evaluation in kinase or COX-2 inhibition assays, given their prevalence in anti-inflammatory/anti-cancer agents.
  • Optimization Opportunities : Replacing methoxyphenyl with fluorinated aryl groups () could enhance target selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole-thioacetamide derivatives typically involves multi-step reactions. For example, refluxing intermediates like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in ethanol or dioxane in the presence of triethylamine (as a base) under controlled temperatures (20–25°C) is a common approach . Optimization includes solvent selection (e.g., ethanol for recrystallization), stoichiometric adjustments (e.g., 1:1 molar ratio of reactants), and reaction time (4–5 hours for reflux). Purity is validated via melting point analysis and chromatographic techniques .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Structural confirmation requires integrated spectroscopic and analytical methods:

  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H bonds at ~3300 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH signals at δ 10–12 ppm) and carbon frameworks.
  • Elemental analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N, S percentages .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Storage : At –20°C for long-term stability, in airtight containers to prevent hydrolysis .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis.
  • Emergency measures : For skin contact, rinse immediately with water; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can researchers design assays to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Focus on target-specific assays:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial screening : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Mechanistic studies : Combine with molecular docking to predict binding to targets like topoisomerase II or kinase enzymes .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer : Systematic substituent variation:

  • Triazole ring modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric effects.
  • Thioacetamide linker : Compare with oxygen/selenium analogs to evaluate chalcogen effects.
  • Indole moiety : Test substituted indoles (e.g., 5-fluoroindole) for enhanced lipophilicity .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with protein targets (e.g., tubulin or EGFR).
  • QSAR models : Corrogate physicochemical properties (logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Experimental replication : Verify assays under identical conditions (pH, temperature, cell passage number).
  • Batch analysis : Check compound purity via HPLC to rule out degradation products.
  • Contextual factors : Consider cell line variability or differences in assay protocols (e.g., serum concentration in media) .

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